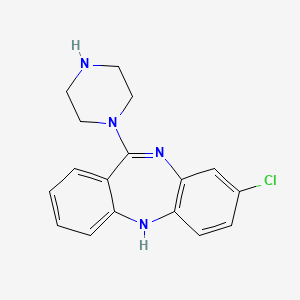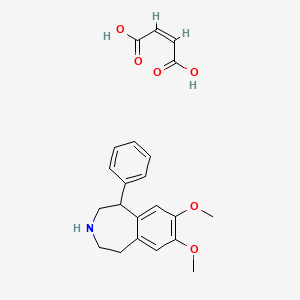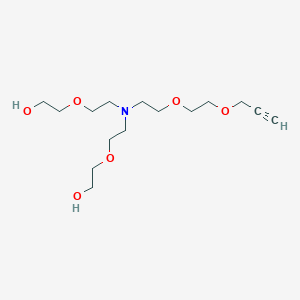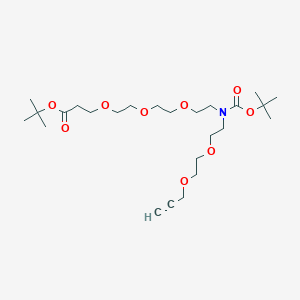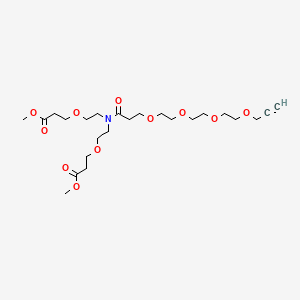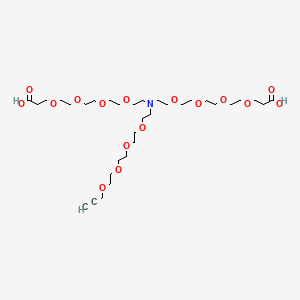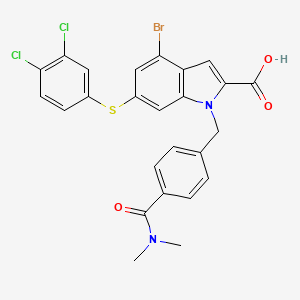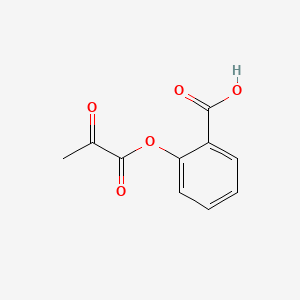
2-((2-Oxopropanoyl)oxy)benzoic acid
概要
説明
“2-((2-Oxopropanoyl)oxy)benzoic acid” is a chemical compound with the CAS Number: 856095-68-6 . It has a molecular weight of 208.17 and its IUPAC name is 2-((2-oxopropanoyl)oxy)benzoic acid . It is stored in a sealed, dry environment at 2-8°C .
Synthesis Analysis
The compound has been synthesized as a novel hybrid molecule named OPTBA, an ester of HTB (a 2-hydroxy-4-trifluoromethyl benzoic acid) and pyruvate .Molecular Structure Analysis
The InChI code for the compound is 1S/C10H8O5/c1-6(11)10(14)15-8-5-3-2-4-7(8)9(12)13/h2-5H,1H3,(H,12,13) . The linear formula for the compound is C10H8O5 .Chemical Reactions Analysis
The compound OPTBA was found to be hydrolyzed to HTB and pyruvate with a half-life of 38.6 min in blood and 7.2 and 2.4 h in cortex and striatum, respectively .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Neuroprotection in Postischemic Brain
OBA-09 has shown robust neuroprotective effects in the postischemic brain . It has been found to reduce infarct volumes and ameliorate motor impairment and neurological deficits . This protective effect was manifested by recoveries from neurological and behavioral deficits .
Antioxidative Function
OBA-09 exhibits antioxidative effects in the postischemic brain, which is evidenced by a remarkable reduction of lipid peroxidation and 4-hydroxy-2-nonenal staining . Reactive oxygen species generation was markedly suppressed in primary cortical cultures under oxygen-glucose deprivation .
Hydroxyl Radical Scavenging
Interestingly, OBA-09 has been found capable of scavenging hydroxyl radical in cell-free assays . This suggests its potential application in conditions where oxidative stress plays a key role.
Anti-excitotoxic and Anti-Zn 2+ -toxic Functions
In addition to antioxidative function, OBA-09 exerts anti-excitotoxic and anti-Zn 2+ -toxic functions . These might be attributed to attenuation of ATP and nicotinamide adenine dinucleotide depletion and to the suppression of nuclear factor-κB activity induction .
Cell Signaling Studies
OBA-09 hydrate may be used in cell signaling studies . This suggests its potential use in understanding cellular communication and response mechanisms.
Reversible Hydration of Pyruvic Acid
The compound is an ester of pyruvate and salicylic acid . It has been found that the reversible hydration of pyruvic acid is a key reaction involving this compound .
作用機序
OBA-09, also known as O-Pyruvoylsalicylic acid hydrate or 2-((2-Oxopropanoyl)oxy)benzoic acid, is a compound that has garnered significant attention in the field of neuroprotection . This article will delve into the various aspects of its mechanism of action.
Target of Action
OBA-09 is known to target reactive oxygen species (ROS) in the body . ROS are chemically reactive molecules containing oxygen, which play crucial roles in cell signaling and homeostasis. This phenomenon is known as oxidative stress .
Mode of Action
OBA-09 acts as a potent multi-modal neuroprotectant . It exhibits anti-oxidative and anti-inflammatory effects . By targeting ROS, OBA-09 helps to mitigate the harmful effects of oxidative stress. This is particularly beneficial in the context of neuroprotection, as oxidative stress is a key contributor to neuronal damage in various neurological conditions .
Biochemical Pathways
By acting on ROS, OBA-09 can influence various cellular processes, including cell signaling, gene expression, and cellular senescence .
Result of Action
The primary result of OBA-09’s action is neuroprotection . By mitigating oxidative stress and inflammation, OBA-09 helps to protect neurons from damage. This can have significant implications for various neurological conditions, including ischemic stroke .
Action Environment
The efficacy and stability of OBA-09 can be influenced by various environmental factors. For instance, conditions that increase oxidative stress, such as exposure to toxins or high levels of radiation, could potentially enhance the neuroprotective effects of OBA-09 . .
Safety and Hazards
特性
IUPAC Name |
2-(2-oxopropanoyloxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c1-6(11)10(14)15-8-5-3-2-4-7(8)9(12)13/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWCDKMLERRCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)OC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Oxopropanoyl)oxy)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of OBA-09 in protecting against ischemic brain injury?
A1: OBA-09, a simple ester of pyruvate and salicylic acid, exhibits a multimodal neuroprotective effect through several mechanisms [, ]:
- Anti-oxidative activity: OBA-09 demonstrates direct scavenging of hydroxyl radicals and reduces lipid peroxidation in the postischemic brain [, ]. This effect is further enhanced by its hydrolysis into salicylic acid, a known antioxidant [].
- Anti-excitotoxic and anti-Zn2+-toxic effects: OBA-09 helps maintain cellular energy balance by attenuating ATP and nicotinamide adenine dinucleotide (NAD) depletion, thereby mitigating excitotoxicity and zinc toxicity [].
- Anti-inflammatory action: OBA-09 suppresses the activation of nuclear factor-κB (NF-κB), a key regulator of inflammation, thus reducing the inflammatory response following ischemia [].
Q2: What evidence suggests that OBA-09 is effective in vivo?
A2: Studies in animal models of cerebral ischemia have demonstrated the therapeutic potential of OBA-09. Administration of OBA-09 following ischemic injury led to significant improvements in neurological and behavioral deficits, indicating functional recovery [, ]. These findings were supported by histological evidence showing reduced brain damage in OBA-09 treated animals [, ].
Q3: How is OBA-09 metabolized in the body?
A3: High-performance liquid chromatography (HPLC) studies revealed that OBA-09 undergoes hydrolysis in vivo, breaking down into salicylic acid and pyruvate. The half-life (t1/2) of OBA-09 was found to be 43 minutes in serum and 4.2 hours in brain parenchyma []. This suggests that both the parent compound and its metabolites contribute to its overall neuroprotective effect.
Q4: Are there any studies investigating the effect of OBA-09 on gene expression in cells relevant to its mechanism of action?
A4: While not directly investigating OBA-09, a study using gingival epithelial cells (OBA-09 cell line) examined the effect of Aggregatibacter actinomycetemcomitans outer membrane proteins, OMP29 and OMP29par, on cellular responses []. This research showed that OMP29His, a recombinant form of OMP29, reduced the expression of CXCL-8, a chemokine involved in neutrophil recruitment and inflammation []. While this study doesn't directly assess OBA-09, it highlights the potential for compounds to modulate inflammatory pathways in this cell line, which could be relevant to OBA-09's anti-inflammatory effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



